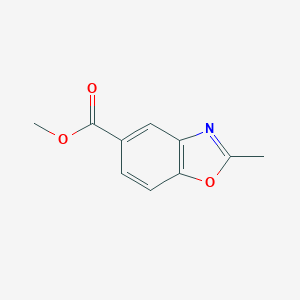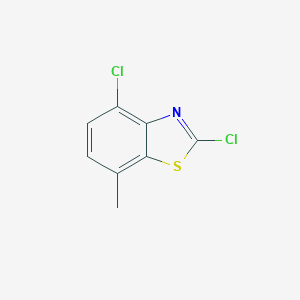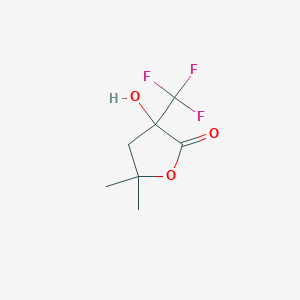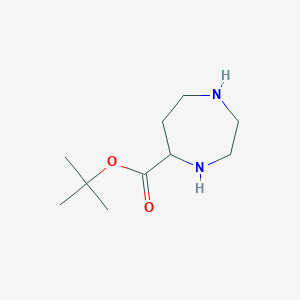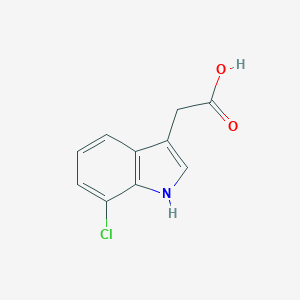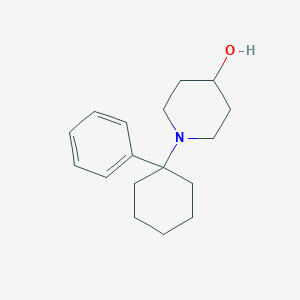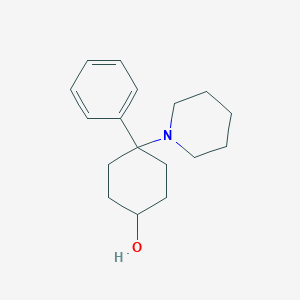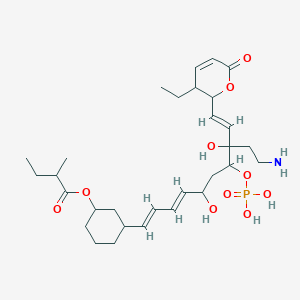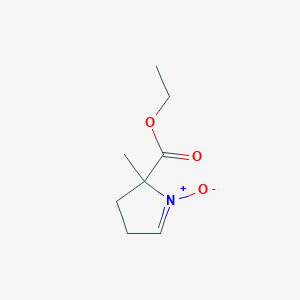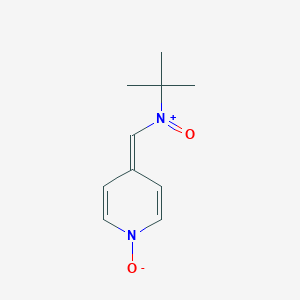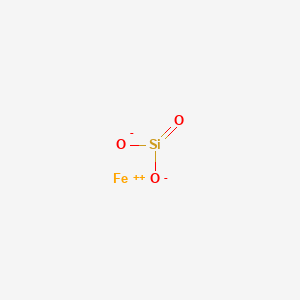
Silicic acid (H4SiO4), iron(2++) salt (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H4SiO4), iron(2++) salt (1:2) is a chemical compound that is formed by the reaction of silicic acid and iron(2++) salt. It is a white crystalline powder that is soluble in water. This compound has been studied extensively due to its potential applications in various scientific fields, including biochemistry, biotechnology, and materials science.
Aplicaciones Científicas De Investigación
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been studied extensively for its potential applications in various scientific fields. In biochemistry, it has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In biotechnology, it has been used as a biomaterial for tissue engineering and drug delivery. In materials science, it has been used as a precursor for the synthesis of various materials, including ceramics and glasses.
Mecanismo De Acción
The mechanism of action of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to interact with proteins and other biomolecules, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its antioxidant activity, as well as its ability to stimulate the production of collagen and other extracellular matrix proteins. In vivo studies have shown that it can improve wound healing and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
There are many potential future directions for research on silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2). Some possible areas of investigation include its use as a biomaterial for tissue engineering, its potential applications in drug delivery, and its role in the prevention and treatment of oxidative stress-related diseases. Other areas of research could focus on improving the synthesis method to increase yield and purity, as well as investigating the mechanism of action in more detail.
In conclusion, silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its antioxidant properties, ability to stimulate collagen production, and potential use as a biomaterial make it a promising area of research for the future. However, further investigation is needed to fully understand its mechanism of action and to explore its potential applications in more detail.
Métodos De Síntesis
The synthesis of silicic acid (Silicic acid (H4SiO4), iron(2++) salt (1:2)), iron(2++) salt (1:2) can be achieved by mixing silicic acid and iron(2++) salt in the appropriate ratio. The resulting mixture is then heated to a high temperature and allowed to cool, resulting in the formation of the white crystalline powder.
Propiedades
Número CAS |
10179-73-4 |
|---|---|
Nombre del producto |
Silicic acid (H4SiO4), iron(2++) salt (1:2) |
Fórmula molecular |
FeO3Si |
Peso molecular |
131.93 g/mol |
Nombre IUPAC |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
Clave InChI |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
SMILES canónico |
[O-][Si](=O)[O-].[Fe+2] |
Otros números CAS |
13478-48-3 10179-73-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



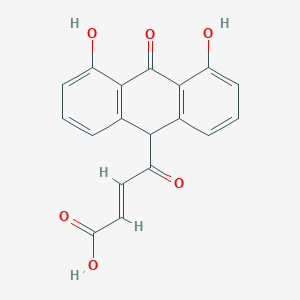
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
